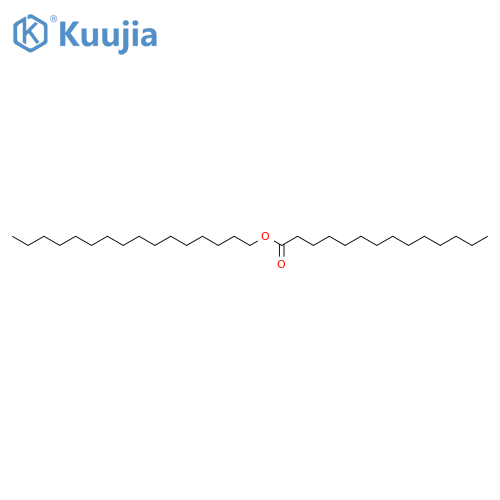Cas no 2599-01-1 (Palmityl Myristate)

Palmityl Myristate structure
商品名:Palmityl Myristate
Palmityl Myristate 化学的及び物理的性質
名前と識別子
-
- Hexadecyl tetradecanoate
- Palmityl Myristate
- Tetradecanoic acid,hexadecyl ester
- Cetyl myristate
- hexadecanyl tetradecanoate
- Hexadecyl myristate
- myristic acid hexadecyl ester
- Myristinsaeurehexadecylester
- n-Tetradecansaeure-n-hexadecylester
- Tetradecansaeure-hexadecylester
- Tetradecanoic acid, hexadecyl ester
- Palmitylmyristate
- 7OPL833Q4D
- QAKXLTNAJLFSQC-UHFFFAOYSA-N
- Schercemol CM
- Hexadecylmyristate
- PubChem17190
- palmityl myristate, AldrichCPR
- Myristic acid, hexadecyl ester
- LMFA07010038
- WE(16:0/14:0)
- J-016214
- DTXSID1062546
- 2599-01-1
- myristic acid cetyl ester
- Q27268650
- CAA59901
- cetyl myristste
- AS-62081
- SCHEMBL59908
- MFCD00056217
- EINECS 220-001-1
- UNII-7OPL833Q4D
- AKOS022183496
- MYRISTIC ACID, CETYL ESTER
- DB-007806
- NS00046785
-
- MDL: MFCD00056217
- インチ: 1S/C30H60O2/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-29-32-30(31)28-26-24-22-20-18-14-12-10-8-6-4-2/h3-29H2,1-2H3
- InChIKey: QAKXLTNAJLFSQC-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 452.459331g/mol
- ひょうめんでんか: 0
- XLogP3: 14.1
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 28
- どういたいしつりょう: 452.459331g/mol
- 単一同位体質量: 452.459331g/mol
- 水素結合トポロジー分子極性表面積: 26.3Ų
- 重原子数: 32
- 複雑さ: 353
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 0.9±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 484.9±13.0 °C at 760 mmHg
- フラッシュポイント: 255.5±9.7 °C
- 屈折率: 1.454
- ようかいど: Chloroform (Slightly), Ethyl Acetate (Slightly)
- PSA: 26.30000
- LogP: 10.71200
- じょうきあつ: 0.0±1.2 mmHg at 25°C
- ようかいせい: 使用できません
Palmityl Myristate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Palmityl Myristate 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
Palmityl Myristate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P163700-2.5g |
Palmityl Myristate |
2599-01-1 | 2.5g |
$ 224.00 | 2023-09-06 | ||
| abcr | AB504747-5g |
Hexadecyl tetradecanoate, 95%; . |
2599-01-1 | 95% | 5g |
€299.40 | 2025-02-15 | |
| 1PlusChem | 1P002RS7-1g |
Tetradecanoic acid, hexadecyl ester |
2599-01-1 | 95+% | 1g |
$36.00 | 2023-12-18 | |
| eNovation Chemicals LLC | D759482-1g |
Tetradecanoic acid, hexadecyl ester |
2599-01-1 | 95% | 1g |
$80 | 2024-06-07 | |
| TRC | P163700-1g |
Palmityl Myristate |
2599-01-1 | 1g |
$ 133.00 | 2023-09-06 | ||
| abcr | AB504747-250 mg |
Hexadecyl tetradecanoate, 95%; . |
2599-01-1 | 95% | 250MG |
€87.80 | 2023-04-18 | |
| abcr | AB504747-1 g |
Hexadecyl tetradecanoate, 95%; . |
2599-01-1 | 95% | 1g |
€126.60 | 2023-04-18 | |
| TRC | P163700-10g |
Palmityl Myristate |
2599-01-1 | 10g |
$425.00 | 2023-05-17 | ||
| eNovation Chemicals LLC | D759482-5g |
Tetradecanoic acid, hexadecyl ester |
2599-01-1 | 95% | 5g |
$160 | 2024-06-07 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS018254-10MG |
palmityl myristate |
2599-01-1 | Aldrich | 10MG |
¥1140.66 | 2022-02-24 |
Palmityl Myristate 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
2599-01-1 (Palmityl Myristate) 関連製品
- 106-30-9(Ethyl Heptanoate(Heptanoic Acid Ethyl Ester))
- 106-33-2(Ethyl Laurate(Ethyl Dodecanoate))
- 109-43-3(dibutyl sebacate)
- 105-79-3(isobutyl caproate)
- 105-95-3(1,4-Dioxacycloheptadecane-5,17-dione)
- 106-02-5(ω-Pentadecalactone)
- 106-32-1(Ethyl n-Caprylate)
- 106-79-6(Dimethyl sebacate)
- 108-55-4(oxane-2,6-dione)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2599-01-1)Palmityl Myristate

清らかである:99%
はかる:5g
価格 ($):177.0